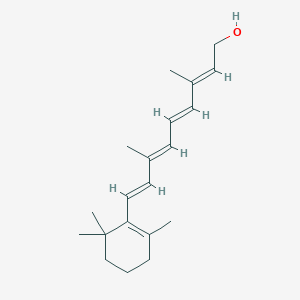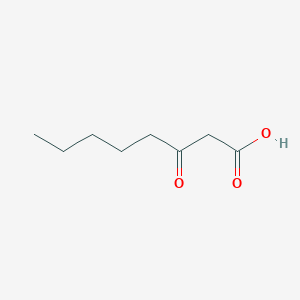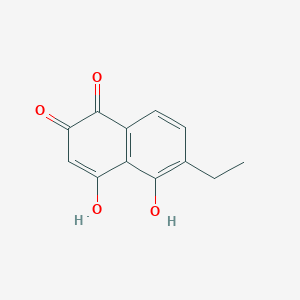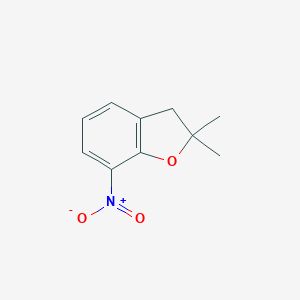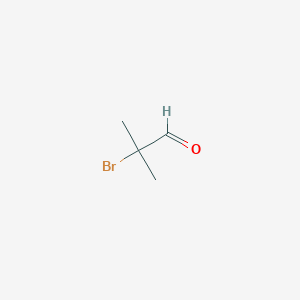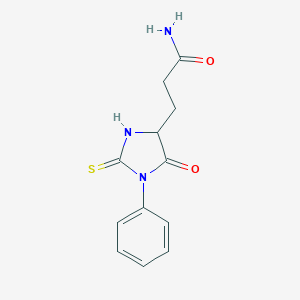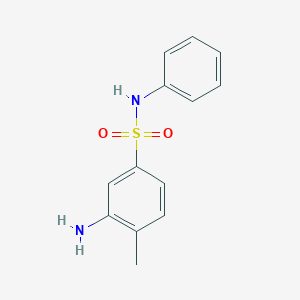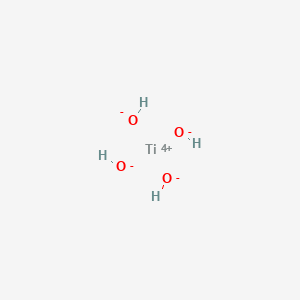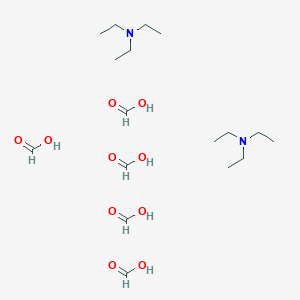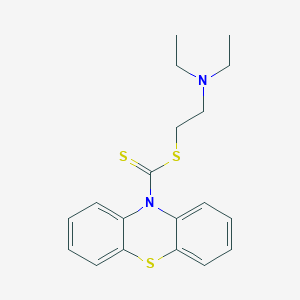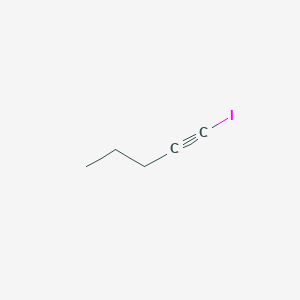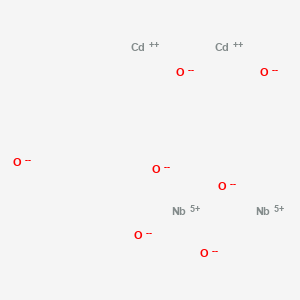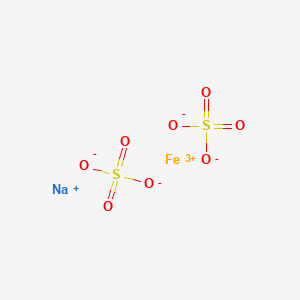
Iron(3+) sodium disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+) sodium disulphate, also known as ferric sodium sulfate, is an inorganic compound with the chemical formula Na2Fe(SO4)2. It is a white crystalline solid that is soluble in water and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Iron(3+) sodium disulphate has various applications in scientific research. It is commonly used as a reagent in analytical chemistry to detect the presence of barium and lead ions in aqueous solutions. It is also used in the synthesis of other iron compounds and as a catalyst in organic reactions.
Mecanismo De Acción
Iron(3+) sodium disulphate acts as an oxidizing agent in chemical reactions. It can donate an electron to reduce other substances, while it itself is reduced to iron(2+) sodium sulfate. The mechanism of action of iron(3+) sodium disulphate in biological systems is not well understood, but it is believed to play a role in redox signaling and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Iron(3+) sodium disulphate has been shown to have various biochemical and physiological effects. It has antioxidant properties and can protect cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in the body. Iron(3+) sodium disulphate has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron(3+) sodium disulphate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, iron(3+) sodium disulphate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on iron(3+) sodium disulphate. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the mechanism of action and efficacy of iron(3+) sodium disulphate in these applications. Another area of interest is the development of new synthetic methods for iron(3+) sodium disulphate and its derivatives. These methods could improve the yield, purity, and cost-effectiveness of the compound. Finally, research is needed to better understand the potential toxicity and environmental impact of iron(3+) sodium disulphate and to develop safe handling and disposal procedures.
Conclusion
Iron(3+) sodium disulphate is an inorganic compound with various applications in scientific research. It is commonly used as a reagent in analytical chemistry and as a catalyst in organic reactions. It has antioxidant and anti-inflammatory properties and has potential therapeutic applications in the treatment of various diseases. Iron(3+) sodium disulphate has several advantages for lab experiments, but also has some limitations. Future research directions include the development of new synthetic methods, the investigation of its therapeutic applications, and the assessment of its toxicity and environmental impact.
Métodos De Síntesis
Iron(3+) sodium disulphate can be synthesized by reacting iron(III) sulfate with sodium sulfate in water. The reaction produces a white precipitate, which can be filtered and dried to obtain the final product. The chemical equation for the synthesis reaction is:
Fe2(SO4)3 + 2Na2SO4 → 2Na2Fe(SO4)2 + 2Na2SO4
Propiedades
Número CAS |
13939-33-8 |
|---|---|
Nombre del producto |
Iron(3+) sodium disulphate |
Fórmula molecular |
FeNaO8S2 |
Peso molecular |
271 g/mol |
Nombre IUPAC |
sodium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Clave InChI |
JLUIYMONJKWFGN-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Otros números CAS |
13939-33-8 |
Sinónimos |
iron(3+) sodium disulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




